
N,N-dimethylquinoline-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylquinoline-5-carboxamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. This compound has gained significant attention in the field of neuroscience due to its ability to modulate synaptic transmission and plasticity, which are crucial for learning and memory processes.
Wirkmechanismus
N,N-dimethylquinoline-5-carboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at the same site as glutamate, but does not activate it. This leads to a decrease in the excitatory effects of glutamate on the receptor, resulting in a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been shown to block the expression of LTP, indicating that it is involved in both the induction and maintenance of this process. In addition, this compound has been shown to have neuroprotective effects in models of ischemia and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-dimethylquinoline-5-carboxamide is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this receptor subtype, without affecting other glutamate receptors. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound has a relatively low potency compared to other AMPA receptor antagonists, which may limit its usefulness in certain studies.
Zukünftige Richtungen
There are several future directions for research involving N,N-dimethylquinoline-5-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could be used to further investigate the role of these receptors in synaptic transmission and plasticity. Another area of interest is the use of this compound in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, to investigate its potential therapeutic effects. Finally, the development of new methods for delivering this compound to the brain could increase its usefulness in both basic and clinical research.
Synthesemethoden
N,N-dimethylquinoline-5-carboxamide can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form 2,3-dimethylquinoline-4-carboxylic acid. This intermediate is then converted to this compound through a series of reactions involving acylation, reduction, and cyclization.
Wissenschaftliche Forschungsanwendungen
N,N-dimethylquinoline-5-carboxamide has been extensively used as a research tool to investigate the role of AMPA receptors in synaptic transmission and plasticity. Studies have shown that this compound can block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and plasticity. This has been useful in understanding the mechanisms underlying learning and memory processes, as well as the pathophysiology of various neurological disorders.
Eigenschaften
IUPAC Name |
N,N-dimethylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFBNIWWDZQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




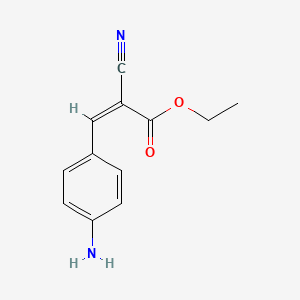

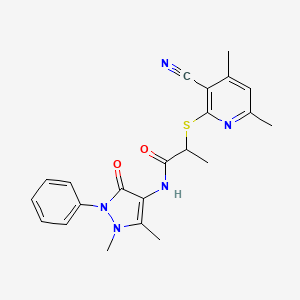
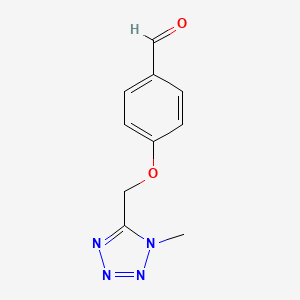
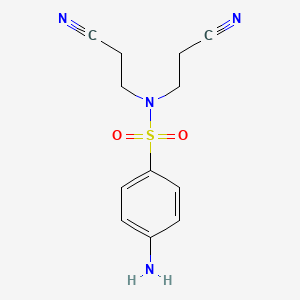
![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
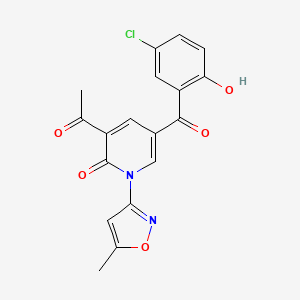
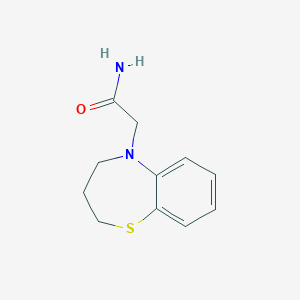
![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
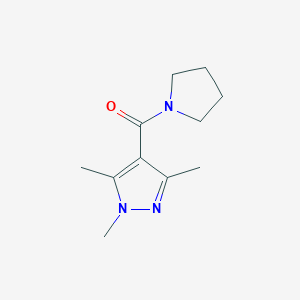
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)